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Introduction
Antimony potassium tartrate, commonly known as tartar emetic, holds a significant and

complex place in the history of medicine. For centuries, it was a widely used therapeutic agent

for a variety of ailments, valued for its potent emetic, diaphoretic, and febrifugal properties.

However, its use was also marked by considerable toxicity, leading to its eventual decline in

clinical practice. This technical guide provides an in-depth review of the historical use of tartar

emetic, focusing on its applications, dosages, mechanism of action, and the experimental

evidence that defined its medical journey.

Historical Therapeutic Applications
Tartar emetic was a cornerstone of medical practice from the Middle Ages through the 19th and

early 20th centuries. Its applications were diverse, reflecting the prevailing medical theories of

the time, particularly the principles of heroic medicine which advocated for aggressive

treatments to restore the body's humoral balance.[1]

Primary historical uses included:

Emetic: To induce vomiting and purge the body of perceived toxins and pathogenic

substances.
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Febrifuge: To reduce fever, a common symptom of many illnesses.

Diaphoretic: To induce sweating, believed to aid in the expulsion of disease.

Expectorant: To promote the clearing of mucus from the airways.

Anti-inflammatory: Used in conditions such as pneumonia and other inflammatory diseases.

[2]

Antiparasitic: In the 20th century, it was discovered to be effective against parasitic

infections, notably schistosomiasis and leishmaniasis.[2]

The use of tartar emetic was eventually curtailed due to its severe side effects and the

development of safer, more effective treatments.[2]

Quantitative Data: Dosages and Toxicity
The therapeutic window for tartar emetic was narrow, and dosages varied significantly

depending on the intended effect. The following tables summarize available quantitative data

on historical dosages and toxicity.

Therapeutic Use (19th
Century)

Dosage Range Notes

Emetic 1-2 grains (approx. 65-130 mg)
Administered to induce

vomiting.

Diaphoretic/Expectorant
1/16 - 1/4 grain (approx. 4-16

mg)
Given in divided doses.

Febrifuge
1/8 - 1/2 grain (approx. 8-32

mg)
Administered every 2-3 hours.

Anti-inflammatory
1/2 - 2 grains (approx. 32-130

mg)

Often given in combination

with other substances like

calomel.
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Toxicity Data Value Species Route

LD50 115 mg/kg Rat Oral

Reported Fatal Dose

(Human)
0.2 - 0.5 g Human Oral[3]

Reported Fatal Dose

(Human)

130 mg (though

survival at 15,000 mg

reported)

Human Oral[4]

Experimental Protocols
Historical Administration and Observation
Detailed experimental protocols from the 19th century are scarce and often lack the rigor of

modern scientific methodology. However, historical medical texts describe a general approach

to its administration and the observation of its effects.

A typical protocol for inducing emesis in the 19th century might involve:

Preparation: Dissolving 1-2 grains of tartar emetic in a small amount of water or wine.

Administration: The solution was given to the patient orally.

Observation: The physician would observe the patient for the onset of nausea and vomiting,

which typically occurred within 30 minutes. The nature and quantity of the vomitus were often

noted as indicators of the "purging" of disease.

Supportive Care: Following emesis, the patient would be given water or a light broth to

prevent dehydration.

Modern Toxicological Studies (Example: NTP Rat Study)
In contrast, modern toxicological studies on antimony potassium tartrate are highly structured.

The following is a generalized protocol based on studies conducted by the National Toxicology

Program (NTP):

Animal Model: F344/N rats are often used.
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Dosage Groups: Animals are divided into multiple groups, including a control group receiving

a placebo and several experimental groups receiving graded doses of tartar emetic (e.g., 0,

1.5, 3, 6, 12, or 24 mg/kg).

Administration: The substance is administered via a specific route, such as intraperitoneal

injection, three times a week for a defined period (e.g., 13 weeks).

Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food

consumption are measured regularly.

Pathology: At the end of the study, animals are euthanized, and a complete necropsy is

performed. Tissues are collected, weighed, and examined microscopically for pathological

changes. Blood samples are collected for hematology and clinical chemistry analysis.

Mechanism of Action and Signaling Pathways
The therapeutic and toxic effects of tartar emetic are rooted in its ability to interact with key

biological pathways. As a trivalent antimony compound, its mechanism of toxicity is thought to

involve the disruption of thiol proteins by binding to sulfhydryl groups.[5]

Emetic Action
The emetic effect of tartar emetic is twofold. Firstly, it acts as a local irritant to the gastric

mucosa. Secondly, upon absorption, it exerts a direct effect on the heart, generating afferent

emetic impulses that are transmitted to the vomiting center in the brainstem, primarily via the

vagus nerve.
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Mechanism of emetic action of tartar emetic.
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Antiparasitic Action: Inhibition of Glycolysis in
Schistosoma mansoni
In parasitic worms like Schistosoma mansoni, which rely heavily on glycolysis for energy

production, tartar emetic acts as a potent inhibitor of the enzyme phosphofructokinase (PFK).

[6] PFK is a critical regulatory enzyme in the glycolytic pathway, catalyzing the conversion of

fructose-6-phosphate to fructose-1,6-bisphosphate.

By inhibiting PFK, tartar emetic disrupts the parasite's ability to generate ATP, leading to energy

depletion and death.[6] This inhibition results in an accumulation of the substrate (fructose-6-

phosphate) and a depletion of the product (fructose-1,6-bisphosphate), effectively halting the

glycolytic cascade.[6]
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Inhibition of glycolysis in S. mansoni by tartar emetic.
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Conclusion
Tartar emetic represents a fascinating chapter in the history of pharmacology. Its widespread

use underscores the limited therapeutic options available to physicians for centuries. While its

toxicity ultimately led to its obsolescence in mainstream medicine, the study of its mechanisms

of action, particularly its antiparasitic properties, has provided valuable insights into enzyme

inhibition and metabolic pathways that remain relevant to drug development today. This

historical perspective serves as a reminder of the continuous evolution of medicine, driven by

an ever-deepening understanding of biochemistry and toxicology.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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